Lipophilicity Differentiation from Non-Methylated Phenylpropanoate Analog
The ortho-methyl substitution on Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate results in a calculated increase in lipophilicity compared to its closest analog, Methyl 3-(4-hydroxyphenyl)propanoate. This is reflected in the computed XLogP3-AA values, where the target compound has a value of 2.0, while the analog lacking the methyl group has a value of 1.9 [1][2]. This 0.1 unit increase in logP indicates a measurable difference in partition coefficient, which can affect compound behavior in biological systems and synthetic processes.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 2.0 |
| Comparator Or Baseline | Methyl 3-(4-hydroxyphenyl)propanoate (CAS 5597-50-2): 1.9 |
| Quantified Difference | 0.1 unit increase |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) [1] |
Why This Matters
For procurement, this quantifiable difference in lipophilicity confirms that the two compounds are not interchangeable, as it can lead to divergent outcomes in assays for membrane permeability, solubility, and target binding.
- [1] PubChem. (2025). Computed Descriptor: XLogP3-AA for Methyl 3-(4-Hydroxy-2-methylphenyl)propanoate (CID 13551833). View Source
- [2] PubChem. (2025). Computed Descriptor: XLogP3-AA for Methyl 3-(4-hydroxyphenyl)propanoate (CID 79706). View Source
